ピルビン酸カリウム

概要

説明

Potassium pyruvate is a potassium salt of pyruvic acid, a key intermediate in several metabolic pathways throughout the body It plays a crucial role in cellular respiration, particularly in the glycolysis and citric acid cycle

科学的研究の応用

Potassium pyruvate is widely used in scientific research due to its role in metabolism and energy production. Some key applications include:

Chemistry: Used as a reagent in organic synthesis and as a buffer in biochemical assays.

Biology: Studied for its role in cellular respiration and metabolic pathways.

Medicine: Investigated for its potential in treating metabolic disorders and enhancing athletic performance.

Industry: Utilized in the production of pharmaceuticals and as a food additive for its potential health benefits.

作用機序

Target of Action

Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .

Mode of Action

Potassium pyruvate interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .

Biochemical Pathways

Potassium pyruvate is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .

Result of Action

The action of potassium pyruvate results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .

生化学分析

Biochemical Properties

Potassium pyruvate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is the end-product of glycolysis and is derived from additional sources in the cellular cytoplasm . It is also involved in the formation of acetyl-CoA and has an important relationship with fatty acid metabolism .

Cellular Effects

Potassium pyruvate influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . It is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle .

Molecular Mechanism

At the molecular level, Potassium pyruvate exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can be converted to acetyl-CoA or oxaloacetate in the mitochondrial matrix .

Metabolic Pathways

Potassium pyruvate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the citric acid cycle .

準備方法

Synthetic Routes and Reaction Conditions: Potassium pyruvate can be synthesized through the neutralization of pyruvic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where pyruvic acid (CH₃COCOOH) reacts with potassium hydroxide (KOH) to form potassium pyruvate (CH₃COCOOK) and water (H₂O).

Industrial Production Methods: Industrial production of potassium pyruvate often involves the fermentation of glucose by microorganisms such as Escherichia coli or Saccharomyces cerevisiae. The pyruvic acid produced is then neutralized with potassium hydroxide to yield potassium pyruvate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: Potassium pyruvate can undergo oxidation to form acetyl coenzyme A, which enters the citric acid cycle.

Reduction: It can be reduced to lactic acid under anaerobic conditions.

Substitution: Potassium pyruvate can participate in nucleophilic substitution reactions, where the pyruvate ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Requires coenzymes such as NAD⁺ and enzymes like pyruvate dehydrogenase.

Reduction: Typically involves the enzyme lactate dehydrogenase and NADH as a reducing agent.

Substitution: Often occurs in the presence of strong nucleophiles and suitable solvents.

Major Products:

Oxidation: Acetyl coenzyme A and carbon dioxide.

Reduction: Lactic acid.

Substitution: Various substituted pyruvate derivatives depending on the nucleophile used.

類似化合物との比較

Sodium pyruvate: Another salt of pyruvic acid, often used interchangeably with potassium pyruvate in research.

Calcium pyruvate: Used for its potential health benefits, particularly in weight management and athletic performance.

Magnesium pyruvate: Studied for its role in energy production and muscle function.

Uniqueness: Potassium pyruvate is unique due to its specific interactions with potassium ions, which are essential for various cellular functions, including maintaining osmotic balance and nerve impulse transmission. Its solubility and stability also make it a preferred choice in certain biochemical applications compared to other pyruvate salts.

Potassium pyruvate’s versatility and importance in metabolic processes make it a valuable compound in both research and industrial applications. Its unique properties and interactions with potassium ions further enhance its utility in various scientific fields.

生物活性

Potassium pyruvate is a salt of pyruvic acid and potassium, which has garnered attention for its biological activity, particularly in metabolic processes. This compound plays a crucial role in various enzymatic reactions, especially those involving pyruvate metabolism. The biological activity of potassium pyruvate is primarily linked to its influence on enzymes that are critical for energy production and metabolic regulation.

Enzymatic Activation

Potassium ions (K+) are essential for the activity of several key enzymes involved in pyruvate metabolism. The following enzymes are significantly influenced by potassium levels:

- Pyruvate Kinase (PK) : This enzyme catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis. Studies show that K+ acts as an activator, enhancing the enzyme's activity by increasing its affinity for substrates. Without K+, the kinetic mechanism of PK shifts from random to ordered, indicating that K+ is vital for optimal enzyme function .

- Pyruvate Dehydrogenase (PDH) : PDH catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. High concentrations of K+ can increase PDH activity significantly, enhancing metabolic efficiency .

Effects on Metabolic Pathways

The influence of potassium pyruvate extends beyond individual enzymes to broader metabolic pathways:

- Glycolysis : Potassium pyruvate supports glycolytic activity by facilitating the conversion of glucose to pyruvate, thereby generating ATP. This is particularly important in tissues like muscle and red blood cells that rely heavily on anaerobic respiration .

- Citric Acid Cycle : By promoting the conversion of pyruvate to acetyl-CoA, potassium pyruvate indirectly supports the citric acid cycle, which is crucial for aerobic energy production .

Case Studies and Research Findings

- Cancer Metabolism : Aberrant pyruvate metabolism has been implicated in cancer progression. Alterations in PK activity due to potassium levels can influence tumor growth and survival . Research indicates that targeting these metabolic pathways may offer therapeutic strategies against cancer.

- Neurodegeneration : Studies have shown that impaired PDH function due to low K+ levels can lead to neurodegenerative diseases. Enhancing K+ availability through potassium pyruvate supplementation may help restore normal metabolic function in affected neuronal tissues .

- Cardiac Health : In heart failure models, potassium supplementation has been shown to improve cardiac metabolism by enhancing PDH activity, suggesting a potential role for potassium pyruvate in cardiac therapies .

Data Summary

The following table summarizes key findings related to the effects of potassium on enzymatic activity:

特性

CAS番号 |

4151-33-1 |

|---|---|

分子式 |

C3H4KO3 |

分子量 |

127.16 g/mol |

IUPAC名 |

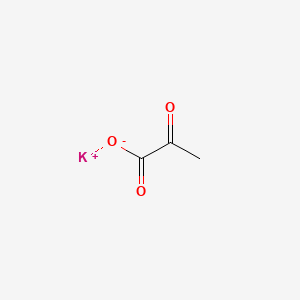

potassium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChIキー |

WHQRNTYSCFGPMD-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].[K+] |

正規SMILES |

CC(=O)C(=O)O.[K] |

Key on ui other cas no. |

4151-33-1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Potassium Pyruvate in cellular respiration?

A1: Potassium Pyruvate serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.

Q2: Is there evidence of alternative pathways for Potassium Pyruvate utilization in plants?

A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated Potassium Pyruvate oxidation []. This highlights the metabolic flexibility of plants in utilizing Potassium Pyruvate for different biosynthetic processes.

Q3: How does Potassium Pyruvate transport differ in brown adipose tissue mitochondria compared to other tissues?

A3: In brown adipose tissue mitochondria, Potassium Pyruvate can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].

Q4: Can cytokinins affect Potassium Pyruvate metabolism in plants?

A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits Potassium Pyruvate oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].

Q5: What is the molecular formula and weight of Potassium Pyruvate?

A5: The molecular formula of Potassium Pyruvate is C3H3KO3, and its molecular weight is 128.13 g/mol [].

Q6: Is there structural information available for Potassium Pyruvate?

A6: Yes, crystallographic studies have determined the structure of Potassium Pyruvate []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].

Q7: What factors can influence the stability of Potassium Pyruvate solutions?

A7: The stability of Potassium Pyruvate solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.

Q8: Are there any specific recommendations for storage and handling of Potassium Pyruvate?

A8: While specific recommendations might vary based on the intended application, it's generally advisable to store Potassium Pyruvate in a cool, dry environment, protected from light and moisture, to ensure its stability.

Q9: What are the potential applications of Potassium Pyruvate in cryopreservation?

A9: Studies have investigated the addition of Potassium Pyruvate to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of Potassium Pyruvate, suggesting a potential beneficial effect on sperm viability during freezing [].

Q10: What is the role of Potassium Pyruvate in studying liver viability?

A11: In normothermic blood perfusions of isolated canine livers, Potassium Pyruvate output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains Potassium Pyruvate levels, while a deteriorating liver releases it into the perfusate []. Monitoring Potassium Pyruvate output could allow for early intervention and potentially reverse liver damage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。